Anhydromyriocin

Description

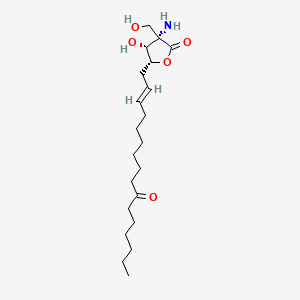

Structure

3D Structure

Properties

CAS No. |

35891-69-1 |

|---|---|

Molecular Formula |

C21H37NO5 |

Molecular Weight |

383.5 g/mol |

IUPAC Name |

(3S,4R,5R)-3-amino-4-hydroxy-3-(hydroxymethyl)-5-[(E)-10-oxohexadec-2-enyl]oxolan-2-one |

InChI |

InChI=1S/C21H37NO5/c1-2-3-4-10-13-17(24)14-11-8-6-5-7-9-12-15-18-19(25)21(22,16-23)20(26)27-18/h9,12,18-19,23,25H,2-8,10-11,13-16,22H2,1H3/b12-9+/t18-,19+,21+/m1/s1 |

InChI Key |

SWRBTIXRGZAKBN-GNTQXERDSA-N |

Isomeric SMILES |

CCCCCCC(=O)CCCCCC/C=C/C[C@@H]1[C@@H]([C@](C(=O)O1)(CO)N)O |

Canonical SMILES |

CCCCCCC(=O)CCCCCCC=CCC1C(C(C(=O)O1)(CO)N)O |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Structural Elucidation Research

Mycological Sources and Strain Variation Studies

Anhydromyriocin is the γ-lactone derived from Myriocin (B1677593). cdnsciencepub.com Myriocin, also known as thermozymocidin and antibiotic ISP-1, is a non-proteinogenic amino acid that has been isolated from several species of fungi. wikipedia.orgnih.gov The primary and original source is the entomopathogenic fungus Isaria sinclairii, which parasitizes insect larvae. researchgate.netwikipedia.org This fungus is found in various regions, from Asia to New Zealand. wikipedia.org

Research has identified other fungal producers, indicating natural strain and species variation. These include Myriococcum albomyces, from which the compound's "Myriocin" name is derived, and Melanocarpus albomyces. nih.govresearchgate.net The existence of multiple fungal sources highlights the diversity within the fungal kingdom for producing complex secondary metabolites.

Biosynthetic Pathway Investigations of Anhydromyriocin

Enzymatic Pathways and Intermediate Characterization

The biosynthesis of myriocin (B1677593), and by extension anhydromyriocin, is understood to originate from the condensation of an amino acid with a long-chain fatty acid, a process catalyzed by a key enzyme, serine palmitoyltransferase (SPT). acs.orgnih.gov This enzyme is the first and rate-limiting step in the de novo synthesis of sphingolipids. nih.govebi.ac.uk

The generally accepted enzymatic steps leading to the core structure of myriocin involve:

Activation of a Fatty Acid: A long-chain fatty acid, typically palmitic acid, is activated to its coenzyme A (CoA) derivative, palmitoyl-CoA.

Condensation with an Amino Acid: Serine palmitoyltransferase catalyzes the condensation of palmitoyl-CoA with the amino acid L-serine. This reaction is dependent on pyridoxal-5'-phosphate (PLP) and results in the formation of 3-ketodihydrosphingosine (3-KDS). researchgate.net

Reduction: The ketone group in 3-KDS is then reduced by 3-ketosphingosine (B1242099) reductase to form dihydrosphingosine (sphinganine). researchgate.net

Further Modifications: The subsequent steps to form myriocin involve a series of oxidations and other modifications to the sphinganine (B43673) backbone.

Anhydromyriocin is the γ-lactone of myriocin. acs.orgcdnsciencepub.com This suggests that myriocin undergoes an intramolecular esterification (lactonization) to form the stable five-membered lactone ring of anhydromyriocin. This cyclization could be a spontaneous process under certain conditions or an enzyme-catalyzed reaction.

The key intermediates in the proposed biosynthetic pathway leading to the myriocin core, and subsequently to anhydromyriocin, are summarized in the table below.

| Intermediate | Precursor(s) | Key Enzyme |

| Palmitoyl-CoA | Palmitic Acid + CoA | Acyl-CoA Synthetase |

| 3-Ketodihydrosphingosine | Palmitoyl-CoA + L-Serine | Serine Palmitoyltransferase |

| Dihydrosphingosine | 3-Ketodihydrosphingosine | 3-Ketosphingosine Reductase |

| Myriocin | Dihydrosphingosine | Series of tailoring enzymes |

| Anhydromyriocin | Myriocin | Putative Lactonase or spontaneous |

Genetic Basis of Anhydromyriocin Biosynthesis

The genetic foundation for the biosynthesis of myriocin has been investigated in several microorganisms. While a specific gene cluster for anhydromyriocin has not been independently identified, the genes responsible for myriocin production provide a strong basis for its formation.

In the bacterium Bacillus velezensis LZN01, a producer of myriocin, genomic analysis has inferred the involvement of several genes in its biosynthetic pathway. tandfonline.com Though a definitive gene cluster has not been fully elucidated, the following genes are proposed to be associated with myriocin biosynthesis based on their predicted functions in sphingolipid metabolism:

| Gene | Putative Function |

| epsN | Involved in polysaccharide synthesis, potentially related to precursor supply |

| capD | Poly-gamma-glutamate synthesis protein, may have a role in amino acid precursor metabolism |

| dagK | Diacylglycerol kinase, related to lipid metabolism |

| glk | Glucokinase, involved in carbohydrate metabolism providing precursors |

| manA | Mannose-6-phosphate isomerase, related to sugar metabolism |

More detailed work in the fungus Aspergillus fumigatus has led to the characterization of the biosynthetic gene cluster for sphingofungins, which are structurally related to myriocin. nih.gov These studies have identified a novel homodimeric serine palmitoyltransferase (SphA) in eukaryotes, which is encoded within the sph gene cluster. nih.gov This cluster contains the necessary genes for the synthesis of the sphingoid base and its subsequent modifications. It is highly probable that a similar gene cluster, containing genes for a serine palmitoyltransferase and various tailoring enzymes, is responsible for myriocin and, consequently, anhydromyriocin production in myriocin-producing fungi like Isaria sinclairii and Myriococcum albomyces. ebi.ac.uktandfonline.com

Chemoenzymatic Synthesis Approaches Inspired by Biosynthesis

The understanding of the biosynthetic pathway of myriocin and related sphingolipids has inspired chemoenzymatic approaches for the synthesis of these molecules and their analogs. google.com Chemoenzymatic synthesis combines the selectivity and efficiency of enzymatic reactions with the versatility of chemical synthesis. researchgate.net

A key strategy in the chemoenzymatic synthesis of myriocin analogs involves utilizing enzymes for stereoselective steps that are challenging to achieve through purely chemical methods. For example, enzymes like oxidoreductases can be used for the stereospecific introduction of hydroxyl groups, a key feature of the myriocin structure. jst.go.jp

Inspired by the natural biosynthetic pathway, a potential chemoenzymatic approach to anhydromyriocin could involve:

Chemical Synthesis of a Precursor: A simplified precursor molecule containing the basic carbon skeleton could be synthesized chemically.

Enzymatic Stereoselective Reactions: Key stereocenters could be introduced using isolated enzymes or whole-cell biocatalysts. For instance, a hydrolase could be used for the stereoselective formation of a chiral intermediate. researchgate.net

Final Chemical Modifications: The final steps, including the lactonization to form the anhydromyriocin ring system, could be achieved through chemical reactions.

The development of chemoenzymatic routes is an active area of research, aiming to provide more efficient and scalable methods for producing complex natural products and their analogs for further study and potential applications. ebi.ac.uknih.gov

Synthetic Chemistry and Analogue Development of Anhydromyriocin

Total Synthesis Strategies and Methodological Innovations

The total synthesis of anhydromyriocin, a complex natural product, presents significant challenges to synthetic chemists, demanding precise control over stereochemistry and the development of innovative synthetic methods.

Enantioselective Synthesis and Diastereomeric Control

Achieving the correct absolute and relative stereochemistry is paramount in the synthesis of anhydromyriocin and its parent compound, myriocin (B1677593). The presence of multiple stereocenters, including densely functionalized quaternary centers, necessitates the use of advanced asymmetric synthesis techniques. researchgate.net

Key strategies employed for enantioselective and diastereoselective control include:

Substrate-Controlled Reactions: Utilizing the existing stereocenters in a synthetic intermediate to direct the stereochemical outcome of subsequent reactions. An example is the diastereoselective substrate-controlled epoxidation of an allylic alcohol intermediate. researchgate.net

Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity. Metalloradical catalysis, for instance, offers a powerful approach to control both enantioselectivity and diastereoselectivity in complex cyclization reactions that can form core structural motifs. nih.gov

Chiral Pool Synthesis: Starting from readily available chiral molecules, such as carbohydrates, to establish key stereocenters. The synthesis of the optical antipode of anhydromyriocin has been achieved starting from L-arabinose, which definitively established the absolute configuration of the natural myriocin. researchgate.net

Asymmetric Allylic Alkylation (AAA): This method is distinguished by its multiple mechanisms for enantiodiscrimination and the variety of bond types it can form, making it a versatile tool for setting stereocenters in natural product synthesis. uwindsor.ca

The stereochemical configuration is crucial for biological activity. For example, the enantiomer of anhydromyriocin, synthesized from L-arabinose, exhibited significantly reduced antifungal activity compared to the natural enantiomer, highlighting the importance of precise stereochemical control. researchgate.net

Table 1: Key Strategies in the Asymmetric Synthesis of Myriocin and its Analogs

| Strategy | Description | Key Transformations/Reagents | Reference |

|---|---|---|---|

| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials from nature. | L-arabinose, 2-deoxy-d-glucose | researchgate.netresearchgate.net |

| Substrate-Controlled Diastereoselective Reactions | Existing stereocenters direct the formation of new ones. | Diastereoselective epoxidation, stereoselective oxidation-reduction | researchgate.net |

| Asymmetric Catalysis | Chiral catalysts create stereocenters with high enantiomeric excess. | Co(II)-based metalloradical catalysis for radical cascades | nih.gov |

| Asymmetric Allylic Alkylation (AAA) | Versatile method for forming various bonds with high stereocontrol. | Palladium catalysts with chiral ligands (e.g., Trost-Van Vranken ligands) | uwindsor.ca |

Development of Novel Synthetic Methodologies for Anhydromyriocin Core Structure

The pursuit of the total synthesis of complex molecules like anhydromyriocin often stimulates the discovery of new synthetic reactions and strategies. nih.gov Constructing the core structure, which typically features a densely substituted carbon chain and specific heterocyclic elements, requires innovative approaches.

Methodological innovations relevant to the anhydromyriocin core include:

Radical Cascade Cyclizations: These reactions are powerful for building polycyclic structures in a single step. The development of catalytic systems, such as Co(II)-based metalloradical catalysis, allows for the asymmetric construction of multi-substituted tetrahydrofurans, which can be components of natural product cores. nih.gov

Modified Darzens Reaction: This reaction has been employed as a key step in the total syntheses of myriocin, demonstrating its utility in constructing critical C-C bonds with stereocontrol. researchgate.net

Prins Cyclization: This reaction provides an effective route to form tetrahydrofuran (B95107) units, which are common motifs in polyether antibiotics and related natural products. researchgate.net

Semi-Synthesis and Derivatization Strategies

Semi-synthesis uses naturally isolated compounds as starting points for chemical modifications, which is often more efficient than total synthesis for producing novel analogs. wikipedia.org This approach is valuable for exploring the structure-activity relationships of anhydromyriocin.

Structural Modification for Altered Biological Activity

Modifying the structure of a natural product can enhance its biological activity or alter its specificity. mdpi.comnih.gov For anhydromyriocin analogs, modifications can be targeted at various functional groups to probe their importance for the molecule's biological function.

Examples of structural modification strategies include:

Acylation and Alkylation: Introducing acetyl or other alkyl groups to hydroxyl or amino functionalities can alter polarity and binding interactions. nih.gov

Modifying the Polar Head Group: Changes to the amino acid and ketone functionalities are critical as this region is known to be crucial for its mechanism of action. researchgate.net

These modifications aim to create derivatives with improved potency, selectivity, or pharmacokinetic properties. The process often involves protecting group chemistry followed by specific chemical transformations and deprotection. nih.govnih.gov

Scaffold Diversification and Analog Library Generation

Key approaches to scaffold diversification include:

Diversity-Oriented Synthesis (DOS): This strategy aims to create a collection of structurally diverse molecules from a common starting material through divergent reaction pathways. cam.ac.uk

"Build-Couple-Transform" Paradigm: This approach involves building complex fragments, coupling them together, and then performing a chemical transformation to generate a diverse set of scaffolds. researchgate.net

Solid-Phase Synthesis: Attaching the initial scaffold to a solid support allows for the rapid and efficient addition of various building blocks in a combinatorial fashion, facilitating the generation of large libraries. nih.gov

These libraries can then be screened to identify compounds with novel or enhanced biological activities, helping to map the chemical space around the parent natural product. pharm.ai

Chemoinformatics and Computational Design in Anhydromyriocin Analog Generation

Chemoinformatics and computational chemistry are indispensable tools for designing and evaluating new analogs before their synthesis. schrodinger.comgithub.io These methods can predict molecular properties, model interactions with biological targets, and guide the design of more effective compounds. uspto.gov

The process typically involves:

Ligand-Based Design: Using the structure of the known active compound, anhydromyriocin, to design new molecules with similar properties. This can involve generating 3D models, calculating molecular fingerprints, and performing similarity searches. schrodinger.com

Structure-Based Design: If the 3D structure of the biological target (e.g., serine palmitoyltransferase) is known, molecular docking can be used to predict how different analogs will bind. This allows for the rational design of modifications to improve binding affinity and selectivity. nih.gov

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs, helping to prioritize compounds with favorable drug-like characteristics for synthesis. nih.gov

Generative Models: Artificial intelligence and deep learning models can be trained on known chemical structures to generate novel molecular scaffolds and derivatives with desired properties, expanding the accessible chemical space for drug discovery. creative-diagnostics.comnih.gov

Table 2: Computational Tools in Anhydromyriocin Analog Design

| Tool/Technique | Application in Analog Generation | Example Software/Platform | Reference |

|---|---|---|---|

| Molecular Docking | Predicts binding mode and affinity of analogs to the target protein. | AutoDock, Glide | schrodinger.comnih.gov |

| Pharmacophore Modeling | Identifies essential 3D features required for biological activity to guide design. | Phase, Discovery Studio | schrodinger.com |

| Quantitative Structure-Activity Relationship (QSAR) | Builds models correlating chemical structure with biological activity. | RDKit, various statistical software | schrodinger.com |

| ADMET Prediction | In silico prediction of pharmacokinetic and toxicity profiles. | pkCSM, SWISSADME | nih.gov |

| Deep Learning/AI | Generates novel molecular structures with desired properties. | Generative models (e.g., RNNs, LSTMs) | creative-diagnostics.comnih.gov |

Mechanistic Elucidation of Anhydromyriocin S Biological Activities

Primary Molecular Targets and Binding Interactions Research

The biological effects of Anhydromyriocin are believed to originate from its interaction with specific enzymatic targets that are central to cellular metabolism. Research into its parent compound, Myriocin (B1677593), has definitively identified these targets, providing a strong foundation for understanding Anhydromyriocin's molecular interactions.

The principal molecular target for this class of compounds is Serine Palmitoyltransferase (SPT), the key enzyme that catalyzes the first and rate-limiting step in the de novo sphingolipid biosynthesis pathway. researchgate.netscbt.complos.org Affinity chromatography experiments using Myriocin as the ligand successfully isolated two specific binding proteins from cell lysates. nih.gov Subsequent analysis confirmed these proteins to be the mammalian homologs of LCB1 and LCB2, the two primary protein subunits that constitute the active Serine Palmitoyltransferase enzyme complex. nih.gov These findings demonstrate that Myriocin exerts its effect by directly binding to the SPT enzyme complex. Given that Anhydromyriocin is a direct derivative, it is strongly hypothesized that it also interacts with the LCB1 and LCB2 subunits of SPT, though specific binding studies are required for confirmation.

The interaction between Myriocin and Serine Palmitoyltransferase is characterized by exceptionally high affinity and specificity. Myriocin is a structural analogue of sphingosine (B13886) and acts as a potent inhibitor of SPT. researchgate.netcsic.es Studies have quantified the binding affinity, revealing that Myriocin inhibits SPT with a dissociation constant (Kᵢ) in the nanomolar range, indicating a very tight binding interaction. abcam.com This potent inhibition is due to the compound's ability to occupy the enzyme's active site, effectively blocking access for its natural substrates, L-serine and palmitoyl-CoA. scbt.complos.org The interaction prevents the crucial condensation reaction that initiates the synthesis of all sphingolipids. The dynamics for Anhydromyriocin are presumed to be similar, where its lactone structure would interact with the active site of SPT, but the precise affinity and kinetics of this specific interaction remain to be fully elucidated.

Identification of Target Proteins and Enzymes

Cellular Pathway Perturbations and Downstream Effects

By inhibiting the foundational enzyme of sphingolipid synthesis, Anhydromyriocin is expected to cause significant disruptions in multiple cellular pathways, leading to a cascade of downstream effects that define its biological impact.

The primary and most direct consequence of SPT inhibition is the profound modulation of lipid metabolism. By blocking the de novo synthesis pathway at its origin, the production of all downstream sphingolipids is halted. plos.org This leads to the depletion of a wide range of essential lipids, including sphinganine (B43673), dihydroceramide, ceramide, and complex sphingolipids such as sphingomyelin. plos.orgmdpi.com This disruption significantly alters the lipid composition of cellular membranes, which can affect membrane fluidity, domain formation (lipid rafts), and the function of membrane-bound proteins. scbt.com Furthermore, the depletion of these lipids impacts interconnected metabolic pathways, including cholesterol and triglyceride metabolism, as observed in studies with the parent compound Myriocin. researchgate.net

The central enzymatic activity inhibited by this class of compounds is that of Serine Palmitoyltransferase (SPT). The inhibition is highly specific and potent, distinguishing it from broader-spectrum metabolic inhibitors. Myriocin (ISP-1) is one of the most potent known inhibitors of SPT.

| Compound | Target Enzyme | Inhibition Constant | Effect | Reference |

|---|---|---|---|---|

| Myriocin (ISP-1) | Serine Palmitoyltransferase (SPT) | Kᵢ = 0.28 nM | Highly potent, specific inhibition | abcam.com |

| Myriocin (ISP-1) | Serine Palmitoyltransferase (SPT) | IC₅₀ = 15 nM (in CTLL-1 cells) | Inhibition of cell proliferation | abcam.com |

While Anhydromyriocin's precise inhibition constants have not been widely published, its structural relation to Myriocin strongly implies that it also functions as an SPT inhibitor.

The modulation of lipid metabolism directly translates to significant influence over cellular signal transduction. Sphingolipids are not merely structural components; their metabolites, particularly ceramide and sphingosine-1-phosphate (S1P), are critical second messengers in a multitude of signaling pathways. researchgate.netkhanacademy.orgwikipedia.org These pathways regulate fundamental cellular processes including proliferation, differentiation, apoptosis (programmed cell death), and inflammatory responses. ebsco.com

By depleting the cellular pool of these signaling lipids, inhibition of SPT by compounds like Myriocin and presumably Anhydromyriocin can trigger apoptosis, as seen in cytotoxic T-lymphocyte cell lines. nih.govabcam.com The reduction in sphingolipid precursors alters the balance of pro-apoptotic signals (mediated by ceramide) and pro-survival signals (often mediated by S1P), pushing the cell towards a death program. plos.org This interference with core signaling cascades is the ultimate source of the potent biological effects, such as immunosuppression, associated with this family of compounds.

Inhibition of Specific Enzyme Activities

Immunomodulatory Mechanisms of Action

Anhydromyriocin's ability to modulate the immune system is primarily attributed to its impact on the function of key immune cells and the signaling molecules that orchestrate immune responses.

Regulation of Immune Cell Function in Research Models

Studies have demonstrated that anhydromyriocin can inhibit the activation and proliferation of T cells, a critical component of the adaptive immune system. ontosight.ai This inhibitory effect is central to its immunosuppressive properties. The parent compound, myriocin, from which anhydromyriocin is derived, is a potent inhibitor of serine palmitoyltransferase, the initial and rate-limiting enzyme in the de novo biosynthesis of sphingolipids. ebi.ac.uknih.gov Sphingolipids are essential components of cell membranes and are involved in various signaling pathways that govern cell growth, proliferation, and activation. nih.gov

By inhibiting this crucial enzyme, myriocin disrupts the homeostasis of sphingolipids, which in turn impairs the function of T lymphocytes. nih.govresearchgate.net Research on myriocin has shown that it can dose-dependently reduce the cellularity of the thymus, with a particular impact on CD4+ and CD4+/CD8+ double-positive lymphocyte populations. researchgate.net Furthermore, a significant reduction in the CD4+ lymphocyte population in the spleen has been observed following myriocin treatment in murine models. researchgate.net This suggests that the disruption of sphingolipid synthesis directly affects the maintenance and proliferation of T-cell populations. While these findings are for myriocin, they provide a strong basis for understanding the likely mechanism of action for its derivative, anhydromyriocin. The inhibition of T-cell proliferation is a key indicator of immunosuppressive activity, a characteristic shared by both myriocin and its analogs. nih.gov

Table 1: Effect of Myriocin on T-Lymphocyte Populations in BALB/c Mice

| Treatment Group (mg/kg/day for 5 days) | Change in Thymus Cellularity | Change in Spleen CD4+ Lymphocyte Population |

| 0.1 | Not significant | Not significant |

| 0.3 | Not significant | Not significant |

| 1.0 | Significant reduction | Significant reduction |

| Data extrapolated from studies on the parent compound, myriocin, to illustrate the potential effects of anhydromyriocin. researchgate.net |

Cytokine and Chemokine Modulation Studies

The immunomodulatory effects of anhydromyriocin also extend to the regulation of cytokines and chemokines, which are small proteins that act as chemical messengers in the immune system, directing cell traffic and orchestrating inflammatory responses. nih.govnih.gov Although direct and extensive studies on anhydromyriocin are limited, research on its parent compound, myriocin, provides significant insights into its potential to modulate these critical signaling molecules.

In a murine model of allergic airway inflammation, treatment with myriocin was shown to enhance the levels of Th2-associated cytokines, specifically Interleukin-5 (IL-5) and Interleukin-13 (IL-13), as well as the chemokine CCL17. nih.gov This suggests a potential role in skewing the immune response towards a Th2 phenotype.

Conversely, in a model of atherosclerosis, myriocin demonstrated the ability to down-regulate the expression of the pro-inflammatory chemokine, Monocyte Chemoattractant Protein-1 (MCP-1), and its receptor, CCR2. portlandpress.com This action is significant as MCP-1 and CCR2 are key players in the recruitment of monocytes to sites of inflammation. portlandpress.com Furthermore, studies on tumor-associated macrophages (TAMs) revealed that myriocin can inhibit the expression of anti-inflammatory cytokines in M2-polarized macrophages. nih.gov This indicates a complex and context-dependent modulation of cytokine profiles.

Table 2: Modulation of Cytokines and Chemokines by Myriocin in Research Models

| Research Model | Cytokine/Chemokine | Effect |

| Allergen-Induced Airway Inflammation | IL-5 | Increased |

| Allergen-Induced Airway Inflammation | IL-13 | Increased |

| Allergen-Induced Airway Inflammation | CCL17 | Increased |

| Atherosclerosis | MCP-1 | Decreased |

| Atherosclerosis | CCR2 | Decreased |

| M2-Polarized Macrophages | Anti-inflammatory Cytokines | Inhibited Expression |

| Data extrapolated from studies on the parent compound, myriocin, to illustrate the potential effects of anhydromyriocin. nih.govportlandpress.comnih.gov |

The ability to influence the production of a range of cytokines and chemokines underscores the potential of anhydromyriocin to broadly impact inflammatory processes and immune cell trafficking. Further direct research on anhydromyriocin is necessary to fully elucidate its specific cytokine and chemokine modulation profile.

Preclinical Efficacy and Pharmacodynamic Research of Anhydromyriocin

In Vitro Efficacy Assessments in Relevant Cellular Models

In vitro studies are fundamental for establishing the baseline activity of a compound against specific pathogens or cell types. These assays provide critical data on concentration-dependent effects and mechanisms of action in controlled laboratory settings.

Antifungal Efficacy Studies in Pathogen Models

The antifungal potential of this compound class has been evaluated against a range of clinically relevant fungal pathogens. The primary metric for in vitro antifungal activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that prevents the visible growth of a microorganism. nih.gov Studies on Myriocin (B1677593), the parent compound of Anhydromyriocin, have demonstrated significant antifungal activity.

Research has shown that Myriocin exhibits inhibitory effects against various fungi with MIC values ranging from 0.125 to 4 µg/mL. jst.go.jpjst.go.jp For instance, against standard strains of Candida albicans (ATCC 10231D-5) and Candida glabrata (ATCC 2001D-5), the MICs were determined to be 2.0 µg/mL and 1.0 µg/mL, respectively. researchgate.netsemanticscholar.org The activity extends to clinical isolates, including some resistant to other antifungal drugs, with MICs reported between 0.25 µg/mL and 1.0 µg/mL. researchgate.netsemanticscholar.org Furthermore, Myriocin has shown efficacy against filamentous fungi, with a reported MIC of 1.25 µg/mL against Fusarium oxysporum. tandfonline.com The optical antipode of Anhydromyriocin, however, was found to have little antifungal activity, suggesting stereochemistry is crucial for its function. frontiersin.org While specific MIC data for Anhydromyriocin itself is not extensively detailed in the available literature, the data from its parent compound, Myriocin, establishes a strong precedent for its antifungal potential by targeting sphingolipid synthesis. jst.go.jpsemanticscholar.org

Table 1: In Vitro Antifungal Activity of Myriocin (Parent Compound of Anhydromyriocin)

| Fungal Species | Strain Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference(s) |

|---|---|---|---|

| Candida albicans | ATCC 10231D-5 | 2.0 | researchgate.netsemanticscholar.org |

| Candida glabrata | ATCC 2001D-5 | 1.0 | researchgate.netsemanticscholar.org |

| Candida albicans | Clinical Isolate (1114) | 1.0 | researchgate.netsemanticscholar.org |

| Candida albicans | Clinical Isolate (12-99) | 0.25 | researchgate.netsemanticscholar.org |

| Candida glabrata | Clinical Isolate (109) | 0.5 | researchgate.netsemanticscholar.org |

| Various Fungi | 22 Clinical Strains | 0.125 - 4.0 | jst.go.jp |

| Fusarium oxysporum | Not Specified | 1.25 | tandfonline.com |

Antiproliferative Activity in Cellular Research Models

Beyond its antifungal effects, the inhibition of sphingolipid biosynthesis by this class of compounds has significant antiproliferative effects, particularly on immune cells such as lymphocytes. This forms the basis of its potent immunosuppressive activity. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. nih.gov

Myriocin (ISP-1) has been shown to be a remarkably potent immunosuppressant, inhibiting the proliferation of an IL-2-dependent mouse cytotoxic T cell line (CTLL-2) at nanomolar concentrations. jst.go.jp The reported IC50 value for this inhibition is 15 nM. researchgate.net This antiproliferative effect is directly linked to the depletion of cellular sphingolipids. jst.go.jp Studies have also demonstrated that Myriocin suppressed the proliferation of lymphocytes in a mouse allogeneic mixed lymphocyte reaction. tandfonline.com This potent inhibition of T-cell proliferation is a critical component of its immunosuppressive mechanism. jst.go.jpresearchgate.netnih.gov Interestingly, in the same study, Myriocin did not show an effect on the growth of human tumor cell lines, suggesting a degree of selectivity in its antiproliferative action. tandfonline.com

Table 2: In Vitro Antiproliferative Activity of Myriocin (Parent Compound of Anhydromyriocin)

| Cellular Model | Activity Measured | IC50 Value | Reference(s) |

|---|---|---|---|

| Mouse Cytotoxic T-Cell Line (CTLL-2) | Proliferation Inhibition | 15 nM | researchgate.net |

| Mouse Allogeneic Mixed Lymphocytes | Proliferation Suppression | - | tandfonline.com |

| Human Tumor Cell Lines | Growth Inhibition | No effect observed | tandfonline.com |

In Vivo Efficacy in Established Preclinical Models

Preclinical animal models are essential for evaluating the therapeutic potential of a compound in a complex biological system, providing insights that cannot be obtained from in vitro assays alone. frontiersin.orgplos.org

Use of Murine and Other Animal Models

Murine models are extensively used to test the in vivo efficacy of novel therapeutic agents due to their physiological similarities to humans. nih.gov For a compound like Anhydromyriocin with both antifungal and immunosuppressive properties, relevant models include those for infectious diseases and immune-mediated conditions like graft-versus-host disease (GvHD). nih.govmdpi.com

Standard murine models of disseminated candidiasis, where mice are systemically infected with Candida albicans, are commonly used to assess the in vivo efficacy of antifungal drugs by measuring outcomes like survival rates and fungal burden in target organs such as the kidneys. frontiersin.orgnih.govehaweb.org Given the in vitro data against Candida species, such models would be appropriate for evaluating Anhydromyriocin.

The potent immunosuppressive activity observed in vitro strongly suggests its utility in models of autoimmune disease or transplantation. Murine models of GvHD are particularly relevant. nih.govmdpi.com These models involve transplanting allogeneic immune cells into a host that cannot reject them, leading to an immune attack on the recipient's tissues by the donor T-cells. nih.govmdpi.comnih.gov The ability of a drug to prevent or mitigate GvHD in these models is a strong indicator of its immunosuppressive efficacy. While direct studies detailing the use of Anhydromyriocin in these specific murine infection or GvHD models are limited in the reviewed literature, its parent compound, Myriocin, has been shown to suppress tumor growth in a murine melanoma model, demonstrating in vivo activity. mdpi.com

Development and Application of Advanced Humanized Models (e.g., organoids, 3D cultures)

In recent years, advanced in vitro models such as three-dimensional (3D) cell cultures, spheroids, and organoids have been developed to better mimic the complex architecture and microenvironment of human tissues. nih.govupmbiomedicals.comsigmaaldrich.comcrownbio.com These models bridge the gap between traditional 2D cell cultures and in vivo animal studies. Organoids, for instance, are derived from stem cells and can self-organize into structures that resemble miniature organs, offering a more physiologically relevant platform for studying disease and testing drug efficacy. sigmaaldrich.comcrownbio.com

Furthermore, humanized mouse models, which are immunodeficient mice engrafted with human cells or tissues, provide a powerful platform for evaluating therapies that target the human immune system. nih.govcrownbio.comdovepress.com These models are particularly valuable for assessing immunomodulatory drugs.

The application of these advanced models, such as organoid co-cultures or humanized GvHD models, to specifically test the preclinical efficacy of Anhydromyriocin has not been documented in the currently available scientific literature. However, these platforms represent the next frontier in preclinical drug evaluation and would be highly suitable for future studies to generate more predictive data on the efficacy of Anhydromyriocin in a human-like context.

Pharmacodynamic Modeling and Predictive Biomarker Research in Preclinical Contexts

Pharmacodynamic (PD) modeling aims to characterize the relationship between drug exposure and its pharmacological effect. In preclinical research, identifying and validating PD biomarkers is crucial for understanding a drug's mechanism of action and for predicting its therapeutic efficacy. A PD biomarker provides evidence of a biological effect and can help guide the development of a therapeutic agent. jst.go.jp

For Anhydromyriocin, the primary mechanism of action is the potent and specific inhibition of the enzyme serine palmitoyltransferase (SPT). jst.go.jpresearchgate.net SPT catalyzes the first committed step in the de novo synthesis of sphingolipids, a class of lipids essential for numerous cellular functions. jst.go.jp Therefore, the most direct pharmacodynamic biomarker for Anhydromyriocin activity is the inhibition of SPT itself.

In a preclinical context, the activity of Anhydromyriocin can be monitored by:

Direct measurement of SPT activity: Assaying the enzymatic activity of SPT in cells or tissues treated with the compound provides a direct measure of target engagement. A reduction in SPT activity would be a clear indicator of the drug's effect.

Quantification of sphingolipid levels: As a consequence of SPT inhibition, the downstream levels of sphingolipids and their intermediates will decrease. Measuring the intracellular or circulating concentrations of key sphingolipids (e.g., sphinganine (B43673), ceramides) can serve as a robust downstream biomarker of drug activity. jst.go.jpmdpi.com Studies with Myriocin have confirmed that its administration leads to decreased levels of sphingolipids in the serum and liver of treated mice. mdpi.com

The correlation between the extent of SPT inhibition (or sphingolipid depletion) and the observed efficacy (e.g., fungal clearance or degree of immunosuppression) in preclinical models is a key aspect of pharmacodynamic modeling. Establishing this relationship allows for the identification of a therapeutic window and helps predict the level of target engagement required for a clinical response.

Structure Activity Relationship Sar and Structural Optimization Studies

Systematic Elucidation of Pharmacophores and Key Structural Motifs

The pharmacophore of a compound represents the essential steric and electronic features required for its interaction with a specific biological target. For myriocin (B1677593) and its derivatives, including Anhydromyriocin, extensive research has pinpointed the core structural motifs that confer its significant immunosuppressive and antifungal properties.

Initial investigations into myriocin (also known as ISP-I or thermozymocidin) involved structural simplification to identify the minimum necessary structure for bioactivity. researchgate.net These studies revealed that the fundamental pharmacophore responsible for the potent immunosuppressive activity is a symmetrical 2-alkyl-2-aminopropane-1,3-diol moiety. researchgate.net This core structure contains a quaternary carbon atom substituted with an amino group, two hydroxymethyl groups, and a long alkyl chain.

Another key structural motif present in myriocin is the β-hydroxy-α-substituted serine unit. researchgate.net This feature, characterized by a hydroxyl group and an amino acid-like arrangement at a chiral center, is crucial for the molecule's interaction with its biological targets. The precise stereochemistry of these functional groups is a critical determinant of activity. For instance, the synthesis of the optical antipode of Anhydromyriocin, the γ-lactone form derived from myriocin, resulted in a compound with significantly diminished antifungal activity compared to its natural enantiomer, highlighting the stereospecificity of the biological target's binding pocket. cdnsciencepub.comresearchgate.net

The key pharmacophoric features identified are:

The 2-aminopropane-1,3-diol head group: This polar portion of the molecule, with its amino and hydroxyl groups, is critical for binding.

The quaternary α-carbon: The presence of a carbon atom substituted with four different groups creates a specific three-dimensional arrangement that is vital for activity.

The long hydrophobic alkyl side chain: This lipophilic tail is essential for anchoring the molecule, likely within a membrane or a hydrophobic pocket of the target enzyme.

Specific stereochemistry: The absolute configuration of the chiral centers, particularly at the C-2 position bearing the amino and hydroxymethyl groups, is paramount for potent biological activity. cdnsciencepub.com

Correlating Structural Modifications with Biological Potency and Selectivity

The relationship between specific structural modifications of the myriocin/Anhydromyriocin scaffold and the resulting biological potency and selectivity has been a subject of detailed investigation. By synthesizing and testing a variety of analogs, researchers have mapped how changes to different parts of the molecule impact its function.

A pivotal factor is the stereochemistry of the molecule. As noted, the unnatural enantiomer of Anhydromyriocin, synthesized from L-arabinose, proved to have very little antifungal activity, confirming that the natural stereochemical configuration is essential for its biological function. cdnsciencepub.commolaid.com Similarly, the synthesis of 2-epi-myriocin, an analog with an altered stereocenter, was part of extensive SAR studies. molaid.com

Modifications to the long alkyl side chain have also yielded important SAR data. Studies involving the simplification of the myriocin structure to 2-amino-2-alkyl-1,3-propanediols demonstrated that the length of this alkyl chain significantly influences immunosuppressive potency. researchgate.net Analogs with tetradecyl (14-carbon), pentadecyl (15-carbon), and hexadecyl (16-carbon) chains were found to be highly potent immunosuppressants, proving more effective than cyclosporin (B1163) A in a rat skin allograft survival model. researchgate.net Further exploration included the synthesis of analogs like 14-deoxomyriocin, where a hydroxyl group on the side chain is removed, to better understand the role of side-chain functionality. molaid.com

The table below summarizes key structural modifications and their observed impact on biological activity.

| Compound/Analog | Structural Modification | Observed Biological Activity/Potency | Reference |

| Natural Anhydromyriocin | Native γ-lactone form of myriocin | Potent antifungal activity | cdnsciencepub.com |

| ent-Anhydromyriocin | Optical antipode (enantiomer) of natural form | Showed very little antifungal activity | cdnsciencepub.comresearchgate.net |

| 2-amino-2-tetradecylpropane-1,3-diol | Simplified structure; 14-carbon alkyl chain | Potent immunosuppressant; more effective than cyclosporin A in specific assays | researchgate.net |

| 2-amino-2-pentadecylpropane-1,3-diol | Simplified structure; 15-carbon alkyl chain | Potent immunosuppressant; more effective than cyclosporin A in specific assays | researchgate.net |

| 2-amino-2-hexadecylpropane-1,3-diol | Simplified structure; 16-carbon alkyl chain | Potent immunosuppressant; more effective than cyclosporin A in specific assays | researchgate.net |

| 2-epi-Myriocin | Epimerization at the C-2 position | Synthesized for SAR studies to probe the importance of stereochemistry | molaid.com |

| 14-Deoxomyriocin | Removal of the C-14 hydroxyl group from the side chain | Synthesized for SAR studies to assess the role of side-chain hydroxylation | molaid.com |

These findings underscore that the biological potency of Anhydromyriocin analogs is a delicate balance of stereochemistry, the nature of the polar head group, and the length and functionality of the hydrophobic tail. nih.gov

Computational Approaches to SAR and Molecular Design

Computational chemistry and molecular modeling have become indispensable tools for understanding the complex structure-activity relationships of natural products like Anhydromyriocin and for guiding the design of new, optimized analogs. taylorandfrancis.com These methods, broadly categorized as ligand-based and structure-based drug design, provide insights into the three-dimensional conformations of molecules and their interactions with biological targets. taylorandfrancis.commdpi.com

One of the earliest applications of computational methods in the study of myriocin involved molecular mechanics calculations. These calculations were used to analyze the conformation of cyclic ketone intermediates during total synthesis, which helped in understanding and predicting the stereoselectivity of key chemical reactions. researchgate.net This demonstrates the power of computational tools to solve complex stereochemical problems in synthesis, which is critical given the high stereospecificity required for Anhydromyriocin's activity.

Modern computational approaches offer a wide array of techniques applicable to the rational design of Anhydromyriocin analogs:

Pharmacophore Modeling: Based on the known active analogs, a 3D pharmacophore model can be generated. nih.govresearchgate.net This model defines the spatial arrangement of key features, such as hydrogen bond donors/acceptors, hydrophobic regions, and charged groups, that are essential for binding to the target. This computational model then serves as a template for designing novel molecules or for virtually screening large compound libraries to find new potential hits. silicos-it.be

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods can build mathematical models that correlate the structural properties of a series of Anhydromyriocin analogs with their measured biological activities. nih.gov These models help to predict the potency of untested compounds and highlight which structural fields (e.g., steric or electrostatic) are most important for activity, thereby guiding lead optimization. creative-proteomics.com

Molecular Docking and Dynamics: In structure-based design, if the 3D structure of the biological target (such as serine palmitoyltransferase) is known, molecular docking can be used to predict the binding mode of Anhydromyriocin and its analogs. mdpi.com This allows for a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. Molecular dynamics simulations can further refine these binding poses and assess the stability of the ligand-protein complex over time. drugdiscoverynews.com

These computational strategies, powered by increasing computing power and sophisticated algorithms, are crucial for accelerating the drug discovery process. drug-dev.com They allow for the rational design of new Anhydromyriocin derivatives with potentially improved potency, selectivity, and pharmacokinetic properties, reducing the time and cost associated with traditional trial-and-error synthesis and testing. taylorandfrancis.com

Future Directions and Emerging Research Avenues for Anhydromyriocin

Integration of Artificial Intelligence and Machine Learning in Anhydromyriocin Drug Discovery

The traditional drug discovery and development process is notoriously lengthy and expensive, often taking over a decade and costing billions of dollars. nih.gov However, the integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing the pharmaceutical industry by making the process more efficient, cost-effective, and precise. mdpi.comnews-medical.net For a natural product derivative like Anhydromyriocin, these technologies offer a powerful toolkit to unlock its full therapeutic potential.

Identify Novel Molecular Targets: By analyzing complex biological data from genomics, proteomics, and metabolomics, AI can help identify new potential protein targets for Anhydromyriocin, expanding its therapeutic possibilities beyond its known mechanisms. news-medical.net

Optimize Molecular Structure: Generative AI models can design novel analogues of Anhydromyriocin with potentially improved efficacy, better selectivity, and reduced off-target effects. news-medical.net These models can explore a vast chemical space to propose modifications to the Anhydromyriocin scaffold, such as altering its furanone ring or hexadecenyl chain, to enhance its interaction with specific biological targets. ontosight.ai

Predict Pharmacokinetics and Toxicity: AI platforms can build predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. mdpi.com Applying these models to Anhydromyriocin and its derivatives would enable researchers to prioritize compounds with favorable drug-like properties early in the discovery pipeline, reducing the high attrition rates seen in later preclinical and clinical stages.

Repurpose the Compound: AI algorithms can screen existing drugs for new indications by analyzing their molecular structures and biological profiles against disease models. mdpi.com This approach could identify unexpected therapeutic uses for Anhydromyriocin in areas beyond its initial scope.

Companies like Atomwise are already employing neural networks for virtual screening to identify small molecules with high binding affinity to targets, a process that could be readily applied to Anhydromyriocin research. news-medical.netatomwise.com The use of AI promises to rationalize the development of Anhydromyriocin, making it a faster and more targeted process. qmul.ac.uk

Novel Preclinical Model Development for Complex Biological Systems

A significant challenge in drug development is the poor translation of findings from traditional preclinical models to human clinical trials. acnp.org The lack of predictive preclinical models is a key contributor to the high failure rate of drug candidates. nih.gov To bridge this "translational gap" for Anhydromyriocin, the development and use of more sophisticated and human-relevant preclinical models are essential.

Future research on Anhydromyriocin should move beyond simple cell cultures and standard animal models to embrace innovative systems that better mimic human physiology and disease complexity. emulatebio.com These include:

Organ-on-a-Chip Technology: These microfluidic devices contain living human cells in a 3D arrangement that replicates the key physiological functions of an organ or tissue. emulatebio.com An "immuno-oncology-on-a-chip" model, for instance, could be used to study the immunomodulatory effects of Anhydromyriocin in a human-like tumor microenvironment. These chips allow for real-time observation and provide a more accurate window into how human tissues respond to therapeutic molecules. emulatebio.com

Genetically Engineered Mouse (GEM) Models: GEM models, where specific genes are altered to replicate human diseases, offer a more complex and clinically relevant system to test therapeutics compared to traditional xenografts. nih.gov Developing GEM models that reflect the specific pathways targeted by Anhydromyriocin would provide a powerful platform to evaluate its efficacy and potential resistance mechanisms.

Humanized Mouse Models: These are immunodeficient mice engrafted with human cells or tissues, creating an in vivo environment that more closely mirrors the human immune system. acnp.org For an immunomodulatory compound like Anhydromyriocin, testing in humanized mice would be crucial to predict its effects on human immune cells and its potential efficacy in autoimmune diseases or cancer immunotherapy. acnp.orgfrontiersin.org

Patient-Derived Xenografts (PDX): PDX models involve implanting tumor tissue from a human patient directly into an immunocompromised mouse. nih.gov These models are known to better retain the genetic and phenotypic heterogeneity of the original human tumor. Evaluating Anhydromyriocin in a panel of PDX models could help identify which patient populations are most likely to respond to the treatment.

By employing these advanced preclinical models, researchers can gain a more accurate understanding of Anhydromyriocin's mechanism of action, efficacy, and potential toxicities in a system that better reflects human biology, thereby increasing the probability of successful clinical translation. nih.gov

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for confirming the structural identity of Anhydromyriocin in synthetic batches?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) should be prioritized for stereochemical confirmation, complemented by High-Resolution Mass Spectrometry (HRMS) for molecular weight validation. High-Performance Liquid Chromatography (HPLC) with UV/Vis or evaporative light scattering detection is critical for purity assessment (>95% purity threshold). For novel derivatives, X-ray crystallography provides definitive structural proof. Reference established protocols for sphingolipid analogs to ensure consistency .

Q. What in vitro bioactivity assays are most appropriate for initial screening of Anhydromyriocin’s pharmacological potential?

- Methodological Answer : Use serine palmitoyltransferase (SPT) inhibition assays with purified enzymes or cell lysates (e.g., HEK293T models) to quantify IC₅₀ values. Pair this with cytotoxicity profiling in cancer cell lines (e.g., MTT assays) and fungal susceptibility testing (CLSI guidelines). Include positive controls like myriocin for comparative analysis. Dose-response curves should follow sigmoidal models with triplicate replicates to ensure statistical robustness .

Q. How should researchers validate batch-to-batch consistency in Anhydromyriocin synthesis?

- Methodological Answer : Implement orthogonal analytical techniques:

- Purity : HPLC with diode array detection (DAD) at 210–220 nm.

- Stability : Accelerated degradation studies under varied pH/temperature conditions.

- Quantification : Quantitative NMR (qNMR) using internal standards like maleic acid.

Document all synthetic parameters (catalyst ratios, reaction times) to isolate variability sources .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies between in vitro SPT inhibition and in vivo efficacy of Anhydromyriocin?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability and metabolite formation.

- Target Engagement : Use isotopic tracers (e.g., ¹³C-serine) to quantify SPT inhibition in vivo.

- Mechanistic Studies : Transcriptomic analysis (RNA-seq) of sphingolipid pathway genes in treated models.

Cross-validate findings using genetic knockout models (e.g., SPTLC1-deficient mice) .

Q. How can computational modeling enhance the understanding of Anhydromyriocin’s off-target effects?

- Methodological Answer :

- Molecular Docking : Screen against structural databases (PDB, ChEMBL) to predict interactions with non-SPT targets.

- Machine Learning : Train models on sphingolipid inhibitor datasets to predict toxicity profiles.

- Network Pharmacology : Map protein-protein interaction networks to identify secondary pathways (e.g., ceramide metabolism).

Validate predictions with CRISPR-based gene silencing or kinase profiling arrays .

Q. What statistical approaches are optimal for longitudinal studies investigating Anhydromyriocin’s chronic toxicity?

- Methodological Answer :

- Survival Analysis : Kaplan-Meier curves with log-rank tests for mortality data.

- Mixed-Effects Models : Account for inter-individual variability in repeated-measures designs.

- Dose-Response Modeling : Use Bayesian hierarchical models to estimate NOAEL/LOAEL.

Predefine significance thresholds (e.g., p < 0.01) and adjust for multiple comparisons (Bonferroni correction) .

Data Contradiction & Reproducibility

Q. How should researchers address variability in Anhydromyriocin’s IC₅₀ values across different cell lines?

- Methodological Answer :

- Standardization : Normalize data to cell count/viability (e.g., ATP-based assays).

- Context-Specific Factors : Control for cell doubling time, media composition, and SPT isoform expression (qPCR/Western blot).

- Meta-Analysis : Pool data from ≥3 independent labs using random-effects models to quantify heterogeneity .

Q. What protocols ensure reproducibility in Anhydromyriocin’s synthetic routes?

- Methodological Answer :

- Detailed Documentation : Report catalyst lot numbers, solvent purity, and inert atmosphere conditions.

- Critical Parameter Identification : Use Design of Experiments (DoE) to rank factors affecting yield (e.g., temperature > stirring speed).

- Open-Science Practices : Share step-by-step videos or Supplementary Information (SI) files with raw NMR spectra and chromatograms .

Tables: Key Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.